molecular formula C8H11ClN2O B15243105 4-(Tert-butoxy)-6-chloropyrimidine

4-(Tert-butoxy)-6-chloropyrimidine

Cat. No.: B15243105
M. Wt: 186.64 g/mol
InChI Key: FCLFWZQFYKAMGS-UHFFFAOYSA-N
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Description

4-(Tert-butoxy)-6-chloropyrimidine is a pyrimidine derivative featuring a tert-butoxy group (–O–C(CH₃)₃) at position 4 and a chlorine atom at position 6. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3 of the six-membered ring. The tert-butoxy group confers steric bulk and electron-donating properties, which influence reactivity and stability. This compound is often utilized as an intermediate in pharmaceutical and agrochemical synthesis, particularly in nucleophilic substitution reactions where the chlorine atom serves as a leaving group .

Properties

Molecular Formula

C8H11ClN2O

Molecular Weight

186.64 g/mol

IUPAC Name

4-chloro-6-[(2-methylpropan-2-yl)oxy]pyrimidine

InChI

InChI=1S/C8H11ClN2O/c1-8(2,3)12-7-4-6(9)10-5-11-7/h4-5H,1-3H3

InChI Key

FCLFWZQFYKAMGS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC(=NC=N1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butoxy)-6-chloropyrimidine typically involves the reaction of 4,6-dichloropyrimidine with tert-butyl alcohol in the presence of a base. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Tetrahydrofuran (THF) or acetonitrile

    Temperature: Room temperature to 40°C

    Reaction Time: Several hours to overnight

The reaction proceeds via nucleophilic substitution, where the tert-butoxy group replaces one of the chlorine atoms on the pyrimidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and reduced waste generation .

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butoxy)-6-chloropyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in solvents like ethanol or dimethylformamide (DMF).

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or methanol.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

    Oxidation: Pyrimidine N-oxides.

    Reduction: Dihydropyrimidines.

Scientific Research Applications

4-(Tert-butoxy)-6-chloropyrimidine is a heterocyclic compound with a pyrimidine ring, a tert-butoxy group at the 4 position, and a chlorine atom at the 6 position. Its molecular formula is C8H11ClN2OC_8H_{11}ClN_2O, and its molecular weight is approximately 170.64 g/mol. The tert-butoxy group enhances its solubility and reactivity, while the chlorine atom increases its electrophilic character, making it useful in organic synthesis and medicinal chemistry.

Pharmaceutical Development

  • 4-Chloro-2,6-diaminopyrimidine, which differs from this compound, is an intermediate in synthesizing pharmaceuticals, especially antiviral and anticancer agents .
  • This compound's structural features allow it to interact with biological targets, modulating enzyme activity and potentially producing therapeutic effects. Studies on its interactions with biological targets are essential for understanding its pharmacological profile and optimizing drug design.
  • 6′-fluorinated aristeromycins have demonstrated antiviral activity, inhibiting viral RNA-dependent RNA polymerase (RdRp) .
  • Pyrimidineamine derivatives exhibit selectivity for Trypanosoma brucei AdoMetDC, inhibiting parasite growth and demonstrating good predicted blood-brain barrier penetration, making them potential treatments for human African trypanosomiasis .

Organic Synthesis

  • This compound serves as a building block. The chemical reactivity of this compound is influenced by the chlorine substituent and the tert-butoxy group.

Related Compound Applications

  • 4-Chloro-2,6-diaminopyrimidine is used in agricultural chemicals for herbicides and pesticides . It is also used in biochemical research for nucleic acid metabolism studies and in developing diagnostic reagents . Additionally, it can be incorporated into polymer formulations to enhance thermal stability and chemical resistance .
  • A novel hydrazino-substituted naphthalimide-based fluorogenic probe has been reported for tert-butoxy radicals .
  • A catalyst-free protocol has been developed for the chemoselective NN-Boc protection of amines using glycerol as a solvent .
  • A simple and efficient protocol exists for the NN-\textit{tert}-butoxycarbonylation of amines at room temperature, which is environmentally friendly due to the absence of acid/base and the use of water .

Structural Similarity and Reactivity

Several compounds share structural similarities with this compound, influencing their reactivity and biological activity:

Compound NameSimilarity IndexKey Features
4-Chloro-6-isopropylpyrimidine0.98Isopropyl group instead of tert-butyl
4-(tert-Butyl)-2,6-dichloropyrimidine0.92Additional chlorine substituents
4-(tert-Butyl)-6-chloro-2-methylpyrimidine0.92Methyl group at position 2
4-Chloro-6-cyclopropylpyrimidine0.92Cyclopropyl substituent
4-(tert-Butyl)-2-chloropyrimidine0.91Chlorine at position 2

Mechanism of Action

The mechanism of action of 4-(tert-butoxy)-6-chloropyrimidine involves its interaction with various molecular targets and pathways. The tert-butoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The chlorine atom can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-(Tert-butoxy)-6-chloropyrimidine with key analogues, highlighting substituents, molecular weights, and functional properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
This compound C₈H₁₁ClN₂O 186.64 4-O–C(CH₃)₃, 6-Cl Steric hindrance at C4; electrophilic C6
4-Chloro-6-methoxy-5-nitropyrimidine C₅H₃ClN₃O₃ 203.55 4-Cl, 6-OCH₃, 5-NO₂ Electron-withdrawing NO₂ enhances reactivity
4,6-Dichloro-2-methyl-5-nitropyrimidine C₅H₃Cl₂N₃O₂ 223.00 4,6-Cl; 2-CH₃; 5-NO₂ High electrophilicity due to dual Cl and NO₂
Methyl 6-({[(tert-butoxy)carbonyl]amino}amino)-2,5-dichloropyrimidine-4-carboxylate C₁₁H₁₄Cl₂N₄O₄ 337.16 4-COOCH₃; 2,5-Cl; 6-NHBoc Carbamate-protected amine; versatile in coupling reactions

Key Observations :

  • Steric Effects : The tert-butoxy group in this compound creates significant steric hindrance at position 4, reducing nucleophilic attack at this site compared to smaller substituents like methoxy (–OCH₃) .
  • Reactivity: Chlorine at position 6 remains highly reactive toward nucleophilic substitution, similar to dichloro- and nitro-substituted pyrimidines. However, electron-withdrawing groups (e.g., NO₂ in 4-Chloro-6-methoxy-5-nitropyrimidine) further activate the ring for substitution .
  • Functionalization Potential: Compounds like Methyl 6-({[(tert-butoxy)carbonyl]amino}amino)-2,5-dichloropyrimidine-4-carboxylate demonstrate the utility of tert-butoxy groups in protecting amines during multi-step syntheses .

Commercial and Research Relevance

  • Purity and Availability : this compound derivatives are commercially available with high purity (>95%, e.g., Catalog Number 101377, MFCD24447579), emphasizing their reliability in industrial applications .
  • Pharmacological Potential: While this compound itself is primarily an intermediate, analogues like Proxalutamide (a nonsteroidal antiandrogen) highlight the therapeutic relevance of modified pyrimidines .

Research Findings and Limitations

  • Synthetic Challenges : The steric bulk of the tert-butoxy group complicates regioselective modifications, requiring optimized conditions (e.g., elevated temperatures or polar aprotic solvents) .

Biological Activity

4-(Tert-butoxy)-6-chloropyrimidine is a heterocyclic compound that has garnered attention in the fields of organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and implications for drug development.

Chemical Structure and Properties

The compound is characterized by a pyrimidine ring with a tert-butoxy group at position 4 and a chlorine atom at position 6. Its molecular formula is C10_{10}H12_{12}ClN3_{3}O, with a molecular weight of approximately 170.64 g/mol. The presence of the tert-butoxy group enhances solubility and reactivity, while the chlorine atom increases electrophilic character, making it a versatile building block in organic synthesis .

Potential Therapeutic Applications

Research indicates that this compound may exhibit significant biological activity, particularly in drug development contexts. Its structural characteristics allow it to interact with various biological targets, including enzymes and receptors, which can modulate their activity. Such interactions are crucial for developing therapeutic agents aimed at treating diseases where these targets are implicated .

The synthesis of this compound typically involves nucleophilic substitution reactions where the tert-butoxy group is introduced under controlled conditions. The chlorine atom's reactivity allows for further modifications that can enhance biological activity or selectivity towards specific targets .

Comparative Analysis of Similar Compounds

The following table summarizes compounds structurally similar to this compound, highlighting their similarity indices and key features:

Compound NameSimilarity IndexKey Features
4-Chloro-6-isopropylpyrimidine0.98Isopropyl group instead of tert-butyl
4-(tert-Butyl)-2,6-dichloropyrimidine0.92Additional chlorine substituents
4-(tert-Butyl)-6-chloro-2-methylpyrimidine0.92Methyl group at position 2
4-Chloro-6-cyclopropylpyrimidine0.92Cyclopropyl substituent
4-(tert-Butyl)-2-chloropyrimidine0.91Chlorine at position 2

This comparative analysis illustrates how the unique substitution pattern of this compound may influence its reactivity profile and potential applications compared to similar compounds .

Case Studies and Research Findings

While direct studies on the biological activities of this compound are scarce, related research has demonstrated that compounds with similar structures can exhibit significant pharmacological effects:

  • Anticancer Properties : Compounds within the pyrimidine family have shown promise as anticancer agents through mechanisms such as apoptosis induction and cell cycle arrest in various cancer cell lines .
  • Antimicrobial Efficacy : Studies on related pyrimidine derivatives have reported effective inhibition against Gram-positive and Gram-negative bacteria as well as fungi, suggesting that similar activities may be present in this compound .

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